Cas no 17671-75-9 (4-(Benzyloxy)-1-bromo-2-methylbenzene)
4-(Benzyloxy)-1-bromo-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-(Benzyloxy)-1-bromo-2-methylbenzene
- 1-BROMO-4-BENZOXY-2-METHYL-BENZENE
- 4-(BENZYLOXY)-2-METHYL BROMO BENZENE
- Benzene, 1-bromo-2-methyl-4-(phenylmethoxy)-
- 5-benzyloxy-2-bromotoluene
- 1-bromo-2-methyl-4-phenylmethoxybenzene
- 1-Bromo-4-benzoxy-2-methylbenzene
- 4-benzyloxy-1-bromo-2-methylbenzene
- A3924
- AL-398/12677106
- AS-38428
- AC-6567
- AKOS008901309
- 4-benzyloxy-2-methyl bromobenzene
- AM793
- 1-BROMO-2-METHYL-4-(PHENYLMETHOXY)-BENZENE
- Benzyl 4-bromo-3-methylphenyl ether
- 17671-75-9
- FT-0637580
- MFCD01317796
- SCHEMBL749857
- CS-B0472
- 4-benzyloxy-1-bromo-2-methyl-benzene
- DTXSID10373459
- KOLLVAZFQFRSHI-UHFFFAOYSA-N
- 1-(benzyloxy)-4-bromo-3-methylbenzene
- DB-001308
-
- MDL: MFCD01317796
- Inchi: 1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: KOLLVAZFQFRSHI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 276.01500
- Monoisotopic Mass: 276.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
- XLogP3: 4.4
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.341
- Melting Point: 69-70.5 °C
- Boiling Point: 360.904 ℃ at 760 mmHg
- Flash Point: 146.6°C
- PSA: 9.23000
- LogP: 4.33650
4-(Benzyloxy)-1-bromo-2-methylbenzene Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
4-(Benzyloxy)-1-bromo-2-methylbenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(Benzyloxy)-1-bromo-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011447-1g |
5-Benzyloxy-2-bromotoluene |
17671-75-9 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011447-5g |
5-Benzyloxy-2-bromotoluene |
17671-75-9 | 99% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 011447-25g |
5-Benzyloxy-2-bromotoluene |
17671-75-9 | 99% | 25g |
£56.00 | 2022-03-01 | |
| Fluorochem | 011447-100g |
5-Benzyloxy-2-bromotoluene |
17671-75-9 | 99% | 100g |
£168.00 | 2022-03-01 | |
| Alichem | A019064167-10g |
5-Benzyloxy-2-bromotoluene |
17671-75-9 | 95% | 10g |
217.36 USD | 2021-06-17 | |
| TRC | B291503-100mg |
4-(Benzyloxy)-1-bromo-2-methylbenzene |
17671-75-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B291503-250mg |
4-(Benzyloxy)-1-bromo-2-methylbenzene |
17671-75-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B291503-500mg |
4-(Benzyloxy)-1-bromo-2-methylbenzene |
17671-75-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B291503-1g |
4-(Benzyloxy)-1-bromo-2-methylbenzene |
17671-75-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| abcr | AB169318-25 g |
5-Benzyloxy-2-bromotoluene; 96% |
17671-75-9 | 25 g |
€148.60 | 2023-07-20 |
4-(Benzyloxy)-1-bromo-2-methylbenzene Suppliers
4-(Benzyloxy)-1-bromo-2-methylbenzene Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 4-(Benzyloxy)-1-bromo-2-methylbenzene
Introduction to 4-(Benzyloxy)-1-bromo-2-methylbenzene (CAS No. 17671-75-9)
4-(Benzyloxy)-1-bromo-2-methylbenzene, with the CAS number 17671-75-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, offers a wide range of applications, from pharmaceutical development to advanced material synthesis. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of 4-(Benzyloxy)-1-bromo-2-methylbenzene.
The molecular formula of 4-(Benzyloxy)-1-bromo-2-methylbenzene is C13H12BrO, and its molecular weight is approximately 256.13 g/mol. The compound features a benzene ring substituted with a benzyloxy group at the 4-position, a bromine atom at the 1-position, and a methyl group at the 2-position. These functional groups contribute to the compound's reactivity and stability, making it an attractive intermediate in various chemical reactions.
In terms of physical properties, 4-(Benzyloxy)-1-bromo-2-methylbenzene is a solid at room temperature with a melting point ranging from 60 to 63°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in solution-based reactions and purification processes.
The synthesis of 4-(Benzyloxy)-1-bromo-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 4-benzyloxy-2-methyltoluene followed by selective bromination at the 1-position. Another method involves the reaction of 4-hydroxy-2-methyltoluene with benzyl bromide to form the benzyloxy derivative, which is then brominated to yield the final product. These synthetic routes have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
In the realm of medicinal chemistry, 4-(Benzyloxy)-1-bromo-2-methylbenzene has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for developing novel pharmaceuticals targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anticancer properties. The bromine atom and benzyloxy group provide opportunities for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.
Beyond pharmaceutical applications, 4-(Benzyloxy)-1-bromo-2-methylbenzene has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials such as polymers and organic semiconductors. Researchers have incorporated this compound into polymer chains to enhance their thermal stability and mechanical strength. Additionally, its use in organic semiconductors has been explored for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells.
The environmental impact of 4-(Benzyloxy)-1-bromo-2-methylbenzene is another important consideration. Studies have shown that proper handling and disposal methods can minimize its environmental footprint. Green chemistry principles are increasingly being applied to optimize synthetic routes and reduce waste generation during production processes.
In conclusion, 4-(Benzyloxy)-1-bromo-2-methylbenzene (CAS No. 17671-75-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in pharmaceutical development and materials science. Ongoing research continues to uncover new applications and optimize existing methods, ensuring that this compound remains a focal point in cutting-edge scientific advancements.
17671-75-9 (4-(Benzyloxy)-1-bromo-2-methylbenzene) Related Products
- 866097-01-0(1-Bromo-4-methoxy-2-(phenoxymethyl)benzene)
- 842167-63-9(2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene)
- 950505-62-1((5-(4-Methoxybenzyloxy)-2-bromophenyl)methanol)
- 6279-34-1(1-bromo-2-[(4-methylphenoxy)methyl]benzene)
- 60710-40-9(4-(Benzyloxy)-2-bromo-1-methylbenzene)
- 95741-44-9((4-Bromo-3,5-dimethyl)phenyl Benzyl Ether)
- 1364410-07-0([2-Bromo-5-(2-methoxyethoxy)phenyl]methanol)
- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)
- 94191-73-8(1-Bromo-2-(phenoxymethyl)benzene)
- 464170-08-9